AHR antagonist 5

Description

BenchChem offers high-quality AHR antagonist 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AHR antagonist 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

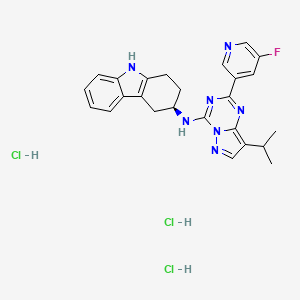

Molecular Formula |

C25H27Cl3FN7 |

|---|---|

Molecular Weight |

550.9 g/mol |

IUPAC Name |

(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine;trihydrochloride |

InChI |

InChI=1S/C25H24FN7.3ClH/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;;;/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);3*1H/t17-;;;/m1.../s1 |

InChI Key |

SRGGKFXUJGRKIJ-NMRXSTGRSA-N |

Isomeric SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Aryl Hydrocarbon Receptor Antagonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. Its role in mediating cellular responses to environmental toxins has been long established, but recent research has unveiled its involvement in a diverse array of physiological and pathological processes. The dysregulation of the AhR signaling pathway is implicated in various diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective AhR antagonists has become a key area of therapeutic investigation. This technical guide provides an in-depth overview of the discovery and preclinical characterization of a novel AhR antagonist, designated as Aryl hydrocarbon receptor antagonist 5 (AhR Antagonist 5), as detailed in patent WO2018195397.

Core Compound Details

Aryl hydrocarbon receptor antagonist 5, identified as example 39 in patent WO2018195397, is a potent and orally active antagonist of the AhR.[1] Its discovery represents a significant advancement in the development of targeted therapies aimed at modulating the AhR pathway.

Chemical Structure:

While the specific chemical structure of Aryl hydrocarbon receptor antagonist 5 is proprietary and detailed within the patent WO2018195397, it is described as an indole derivative.

CAS Number: 2247953-39-3[1]

Quantitative Data Summary

The preclinical data for Aryl hydrocarbon receptor antagonist 5 demonstrates its potent and selective antagonism of the AhR, with promising anti-tumor activity.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | < 0.5 µM | Not specified in publicly available data | AhR Antagonism Assay | [1] |

| In Vivo Efficacy | Significant tumor growth inhibition | Mouse model | Monotherapy | [1] |

| In Vivo Combination Therapy | Significantly inhibited tumor growth compared to anti-PD-1 alone | Mouse model | Combination with anti-PD-1 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical AhR signaling pathway and a general workflow for the discovery and characterization of AhR antagonists like Antagonist 5.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caption: General Workflow for AhR Antagonist Discovery.

Experimental Protocols

While the specific, detailed protocols for the discovery of Aryl hydrocarbon receptor antagonist 5 are proprietary to the patent holder, this section outlines the general methodologies for key experiments typically employed in the characterization of AhR antagonists.

In Vitro AhR Antagonism Assay (Reporter Gene Assay)

Objective: To determine the potency of a test compound in antagonizing ligand-induced AhR activation.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2, MCF-7) stably transfected with a reporter plasmid containing a dioxin-responsive element (DRE) upstream of a reporter gene (e.g., luciferase) is used.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., AhR Antagonist 5) for a specified period (e.g., 1 hour).

-

Agonist Stimulation: A known AhR agonist (e.g., TCDD, β-naphthoflavone) is then added to the cells at a concentration known to elicit a sub-maximal or maximal response.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for reporter gene expression.

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity, is calculated.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an AhR antagonist in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: A human cancer cell line known to express AhR is subcutaneously implanted into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: The mice are randomized into different treatment groups:

-

Vehicle control

-

AhR antagonist monotherapy (e.g., AhR Antagonist 5 administered orally at a specific dose and schedule)

-

Checkpoint inhibitor monotherapy (e.g., anti-PD-1 antibody)

-

Combination therapy (AhR antagonist and checkpoint inhibitor)

-

-

Treatment Administration: The treatments are administered for a defined period (e.g., 3 weeks).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.

Conclusion

The discovery of Aryl hydrocarbon receptor antagonist 5 represents a promising development in the field of AhR-targeted therapeutics. Its potent in vitro activity and significant in vivo anti-tumor efficacy, particularly in combination with immunotherapy, underscore its potential as a clinical candidate. Further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile will be crucial in advancing this compound towards clinical development. The methodologies and data presented in this guide provide a foundational understanding of the discovery and initial characterization of this novel AhR antagonist.

References

A Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Antagonist Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The AHR as a Therapeutic Target

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a critical regulator of diverse physiological and pathophysiological processes.[2][3] It binds to a wide array of exogenous and endogenous ligands, including dietary compounds, tryptophan metabolites like kynurenine, and various synthetic molecules.[4]

Upon activation, AHR influences gene expression programs that control immune responses, cell cycle regulation, and xenobiotic metabolism. Dysregulation of the AHR signaling pathway has been implicated in multiple disease states, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the AHR has emerged as a significant drug target. AHR antagonists, which are molecules that inhibit the receptor's activity, represent a promising class of therapeutic agents for cancer immunotherapy and the treatment of inflammatory diseases by preventing the downstream effects of AHR activation.

The Canonical AHR Signaling Pathway (Agonist-Mediated)

To understand how AHR antagonists function, it is essential to first comprehend the canonical agonist-driven signaling cascade.

In its inactive state, the AHR resides in the cytoplasm, forming a protein complex with chaperones such as Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP or XAP2), and the co-chaperone p23. This complex maintains the AHR in a conformation ready for ligand binding while sequestering it in the cytoplasm.

The signaling pathway is activated as follows:

-

Ligand Binding: An agonist (e.g., TCDD, kynurenine) enters the cell and binds to the PAS-B domain of the AHR.

-

Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to the dissociation of the chaperone proteins. This exposes a Nuclear Localization Signal (NLS) on the AHR, prompting its translocation from the cytoplasm into the nucleus.

-

Heterodimerization: Inside the nucleus, the activated AHR dimerizes with the AHR Nuclear Translocator (ARNT), another bHLH/PAS protein.

-

DNA Binding & Gene Transcription: The AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Target Gene Expression: This binding recruits co-activators and initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolizing the activating ligands.

Caption: Agonist-driven canonical AHR signaling pathway.

Mechanisms of AHR Antagonism

AHR antagonists disrupt the canonical pathway through several primary mechanisms, ultimately preventing the transcription of AHR target genes.

-

Competitive Binding: The most common mechanism involves the antagonist directly competing with agonist ligands for binding to the AHR's ligand-binding pocket (the PAS-B domain). By occupying this site, the antagonist prevents the agonist from binding and initiating the conformational changes necessary for activation. Many known antagonists, such as CH223191, function through this competitive inhibition.

-

Inhibition of Nuclear Translocation: Some antagonists, after binding to the AHR, do not induce the necessary conformational change for chaperone dissociation. As a result, the AHR remains sequestered in the cytoplasm and cannot translocate to the nucleus to perform its function as a transcription factor.

-

Prevention of AHR/ARNT Dimerization or DNA Binding: A less common but possible mechanism involves the antagonist allowing nuclear translocation but preventing the subsequent formation of the functional AHR/ARNT heterodimer or blocking the ability of this complex to bind to DRE sequences on the DNA. For example, the drug nilotinib has been identified as a noncompetitive allosteric antagonist that hinders the formation of the functional AHR-ARNT-DNA assembly.

-

Promotion of AHR Degradation: Certain antagonists may promote the degradation of the AHR protein, thereby reducing the total cellular receptor levels available for activation.

Caption: Key mechanisms of AHR pathway inhibition by antagonists.

Quantitative Data for Selected AHR Antagonists

The potency of AHR antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in functional assays and their inhibitory constant (Ki) in binding assays. Lower values indicate higher potency.

| Compound Name | Chemical Class | IC₅₀ Value | Ki Value | Species | Notes |

| CH223191 | Flavone derivative | 1.15 µM (TCDD binding) | 12.2 µM | Human, Mouse | Widely used tool compound, pure antagonist. |

| GNF-351 | Purine derivative | 8.5 nM (Human), 116 nM (Mouse) | - | Human, Mouse | Potent antagonist, but lacks oral bioavailability. |

| StemRegenin 1 (SR1) | Purine derivative | 127 nM | 40 nM | Human | Selective human AHR antagonist. |

| CB7993113 | Flavone derivative | 0.33 µM (330 nM) | - | Human, Mouse | Blocks agonist-induced nuclear translocation. |

| KYN-101 | Pyrazolo[1,5-a]pyrimidine | 22 nM | - | Mouse | Orally bioavailable, shows in vivo tumor growth inhibition. |

| 3'-Methoxy-4'-nitroflavone (MNF) | Flavone | 2.27 nM | - | - | Potent flavonoid-based antagonist. |

Experimental Protocols for AHR Antagonist Characterization

A multi-step process involving biochemical and cell-based assays is required to identify and characterize novel AHR antagonists.

Experimental Workflow for Antagonist Discovery

The general workflow begins with high-throughput screening to identify potential hits, followed by secondary assays to confirm activity and mechanism, and finally in vivo studies to assess efficacy and pharmacological properties.

Caption: General experimental workflow for AHR antagonist discovery.

Protocol: Cell-Based Luciferase Reporter Gene Assay

This is the most common functional assay used to screen for AHR antagonists and determine their IC₅₀ values. It utilizes a cell line engineered to express the luciferase gene under the control of AHR-responsive DREs.

-

Objective: To measure the ability of a test compound to inhibit agonist-induced AHR-dependent gene expression.

-

Principle: In the presence of an AHR agonist, the AHR/ARNT complex binds to the DREs and drives luciferase expression. An antagonist will compete with the agonist, leading to a decrease in the luminescent signal.

-

Materials:

-

Human AHR reporter cell line (e.g., INDIGO Biosciences Cat. No. IB00701).

-

Cell culture medium and supplements.

-

96-well white, clear-bottom assay plates.

-

Test compounds (potential antagonists).

-

Reference AHR agonist (e.g., MeBIO, TCDD).

-

Luciferase detection reagent.

-

Plate-reading luminometer.

-

-

Procedure:

-

Cell Plating: Dispense 200 µL of the reporter cell suspension into the wells of a 96-well assay plate and pre-incubate for 4-6 hours.

-

Treatment Preparation: Prepare treatment media. For antagonist screening, this media should contain a constant, sub-maximal concentration (e.g., EC₈₀) of the reference agonist, along with serial dilutions of the test compound(s). Include controls for "no agonist" (background) and "agonist only" (maximum signal).

-

Dosing: After the pre-incubation, discard the culture media from the wells and add 200 µL/well of the prepared treatment media.

-

Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator.

-

Signal Detection: Discard the treatment media and add the luciferase detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence (Relative Light Units, RLU) from each well using a luminometer.

-

Data Analysis: Normalize the data to the "agonist only" control. Plot the percent inhibition against the log of the antagonist concentration and use non-linear regression to calculate the IC₅₀ value.

-

Protocol: AHR Competitive Ligand Binding Assay

This assay is used to determine if a compound directly binds to the AHR and to quantify its binding affinity (Ki).

-

Objective: To measure the ability of a test compound to displace a high-affinity radiolabeled ligand from the AHR.

-

Principle: A constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) is incubated with a source of AHR protein (e.g., mouse liver cytosol) in the presence of varying concentrations of an unlabeled test compound. The amount of radioactivity bound to the receptor is measured. A potent competitor will displace the radioligand, resulting in a lower radioactive signal.

-

Materials:

-

Source of AHR protein (e.g., liver cytosol from C57BL/6 mice or purified recombinant AHR protein).

-

Radiolabeled AHR ligand (e.g., [³H]TCDD).

-

Unlabeled test compounds.

-

Assay buffer (e.g., MDEG buffer).

-

Method for separating bound from free ligand (e.g., hydroxylapatite adsorption, size-exclusion chromatography).

-

Scintillation counter.

-

-

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the AHR protein source, assay buffer, and a fixed concentration of [³H]TCDD.

-

Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled agonist).

-

Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using an appropriate method.

-

Quantification: Quantify the amount of bound radioactivity in each sample using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log of the competitor concentration. Use a suitable competition binding equation (e.g., Cheng-Prusoff equation) to calculate the Ki value from the IC₅₀ of the displacement curve.

-

Protocol: In Vivo Efficacy Studies

-

Objective: To determine if an AHR antagonist can inhibit agonist-induced AHR activity in a living organism.

-

Principle: An animal model is treated with an AHR agonist to induce a measurable biological response (e.g., CYP1A1 expression in the liver). The ability of a co-administered AHR antagonist to block this response is then quantified.

-

Materials:

-

Animal model (e.g., C57BL/6 mice or a DRE-lacZ reporter mouse model).

-

AHR agonist (e.g., TCDD, benzo[a]pyrene).

-

Test AHR antagonist.

-

Vehicle for compound administration (e.g., corn oil).

-

Equipment for tissue harvesting and analysis (e.g., qPCR for mRNA, Western blot or EROD assay for protein activity).

-

-

General Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions.

-

Dosing: Divide animals into groups: (1) Vehicle control, (2) Agonist only, (3) Antagonist only, (4) Agonist + Antagonist. Administer compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection). The antagonist is often administered prior to the agonist.

-

Time Course: The time between dosing and sample collection is critical and should be based on the known pharmacokinetics of the agonist. For TCDD, induction can be seen as early as 8 hours.

-

Tissue Collection: At the designated time point, humanely euthanize the animals and harvest target tissues (e.g., liver, lung, spleen).

-

Endpoint Analysis: Process the tissues to measure AHR activation. Common endpoints include:

-

mRNA Expression: Quantify CYP1A1 mRNA levels using qPCR.

-

Protein Expression/Activity: Measure CYP1A1 protein levels by Western blot or its enzymatic activity using the ethoxyresorufin-O-deethylase (EROD) assay.

-

-

Data Analysis: Compare the level of the measured endpoint in the "Agonist + Antagonist" group to the "Agonist only" group to determine the percentage of inhibition and statistical significance.

-

Conclusion and Future Perspectives

AHR antagonists represent a highly promising and versatile class of compounds with significant therapeutic potential. By inhibiting the AHR signaling pathway, these molecules can modulate immune responses, curb inflammation, and potentially inhibit cancer cell proliferation and migration. The development of potent, selective, and orally bioavailable AHR antagonists is a key objective in modern drug discovery. Future research will focus on developing selective AHR modulators (SAhRMs) with tissue- and gene-specific activities, refining in vivo delivery methods, and further elucidating the complex, context-dependent roles of AHR in human health and disease. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued discovery and characterization of novel AHR antagonists for clinical development.

References

Endogenous Ligands for the Aryl Hydrocarbon Receptor (AHR) and Their Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous signals. While initially characterized as a mediator of xenobiotic toxicity, the AHR is now recognized for its crucial roles in immune modulation, cell differentiation, and maintaining tissue homeostasis. This guide provides an in-depth exploration of endogenous AHR ligands, their mechanisms of action, and the emerging field of AHR antagonism.

Core Concepts: AHR Activation and Antagonism

The AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription. The most well-studied target genes are members of the Cytochrome P450 1A family (e.g., CYP1A1).

AHR antagonists interfere with this signaling cascade. They can act through various mechanisms, including competitive binding to the AHR without inducing the conformational changes necessary for activation, or by promoting a conformation that is inactive.

Endogenous AHR Ligands: An Overview

A diverse range of endogenous molecules have been identified as AHR ligands. These are primarily metabolites derived from the amino acid tryptophan and the breakdown of heme.

-

Tryptophan Metabolites: The metabolism of tryptophan through various pathways generates a rich source of AHR agonists.[1][2][3][4] These include:

-

6-Formylindolo[3,2-b]carbazole (FICZ): A high-affinity endogenous ligand formed through the photo-oxidation of tryptophan.[5] It is a potent activator of the AHR.

-

Kynurenine (Kyn): A key metabolite of the kynurenine pathway, which is the primary route of tryptophan degradation. Kynurenine and its downstream metabolite, kynurenic acid, are recognized as AHR agonists.

-

Indoles and Derivatives: The gut microbiota metabolizes tryptophan to produce various indoles, such as indole-3-acetic acid (IAA) and tryptamine, which can act as AHR ligands.

-

-

Heme Metabolites: The degradation of heme produces biliverdin and its subsequent product, bilirubin, both of which have been shown to bind to and activate the AHR.

-

Other Endogenous Molecules: Metabolites of arachidonic acid, such as lipoxin A4, and certain indigoids have also been reported to interact with the AHR.

Quantitative Data on Endogenous AHR Ligands and Antagonists

The following tables summarize the available quantitative data for the binding affinity and potency of various endogenous AHR agonists and the inhibitory potential of selected antagonists.

Table 1: Quantitative Data for Endogenous AHR Agonists

| Ligand | Ligand Class | Parameter | Value | Species/Cell Line | Reference |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan Metabolite | Kd | 70 pM | Not Specified | |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan Metabolite | EC50 (EROD) | 0.016 nM (3h) | Chicken Embryo Hepatocytes | |

| Kynurenine | Tryptophan Metabolite | - | - | - | |

| Indole Acetic Acid (IAA) | Tryptophan Metabolite | EC50 (AHR-DRE binding) | 0.2 - 0.5 mM | in vitro | |

| Tryptamine | Tryptophan Metabolite | EC50 (AHR-DRE binding) | 0.2 - 0.5 mM | in vitro | |

| Indirubin | Indigoid | EC50 (AHR activation) | 0.2 nM | Yeast Reporter System | |

| Indirubin | Indigoid | EC50 (DRE-luciferase) | 100 nM | Human Hepatoma Cells | |

| Bilirubin | Heme Metabolite | - | - | - | |

| Biliverdin | Heme Metabolite | - | - | - |

Table 2: Quantitative Data for Selected AHR Antagonists

| Antagonist | Compound Class | Parameter | Value | Assay | Reference |

| Resveratrol | Stilbenoid | - | Partial Agonist/Antagonist | CYP1A1/1A2 Induction | |

| PD98059 | Flavonoid (MEK Inhibitor) | - | Competitive Antagonist | TCDD Binding & CYP1A1 Induction | |

| CH-223191 | Synthetic | - | Selective Antagonist | TCDD-induced toxicity & CYP1A1 induction | |

| 3'-methoxy-4'-nitroflavone (MNF) | Flavonoid | IC50 | 2.27 nM | Not specified | |

| 5,7,-dimethoxyflavone (DMF) | Flavonoid | IC50 | 0.8 µM | Not specified | |

| 6,2',4'-trimethoxyflavone (TMF) | Flavonoid | IC50 | 1 µM | Not specified |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways of AHR activation and antagonism, as well as standardized experimental workflows used to characterize these interactions.

Caption: AHR Activation Pathway by an Endogenous Ligand.

Caption: Mechanism of AHR Antagonism.

Caption: Reporter Gene Assay Workflow.

Detailed Experimental Protocols

AHR Reporter Gene Assay

This assay is used to quantify the activation or inhibition of AHR signaling by test compounds.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing DREs. AHR activation by a ligand leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the level of AHR activation.

Materials:

-

Hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter plasmid.

-

Cell culture medium and supplements.

-

Test compounds (endogenous ligands, potential antagonists).

-

Positive control agonist (e.g., TCDD or FICZ).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

-

Treatment:

-

Agonist Assay: Replace the medium with the prepared dilutions of the test compounds.

-

Antagonist Assay: Pre-incubate the cells with serial dilutions of the test antagonist for a short period (e.g., 1 hour), followed by the addition of a fixed concentration of a known AHR agonist (e.g., EC80 of FICZ).

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Measurement:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a vehicle control.

-

For agonist assays, plot the normalized luminescence against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

For antagonist assays, plot the percentage of inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.

-

Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled AHR ligand for binding to the receptor.

Principle: A constant concentration of a high-affinity radiolabeled AHR ligand (e.g., [³H]TCDD) is incubated with a source of AHR (e.g., cytosolic extract) in the presence of varying concentrations of a non-labeled test compound. The amount of radiolabeled ligand bound to the AHR is measured, and a decrease in binding indicates that the test compound is competing for the same binding site.

Materials:

-

Source of AHR (e.g., cytosolic fraction from rat liver or cultured cells).

-

Radiolabeled AHR ligand (e.g., [³H]TCDD).

-

Unlabeled test compounds.

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

Hydroxyapatite (HAP) or other method to separate bound from free ligand.

Procedure:

-

Cytosol Preparation: Prepare a cytosolic fraction from the chosen tissue or cells by homogenization and ultracentrifugation.

-

Incubation: In a series of tubes, incubate the cytosolic preparation with a fixed concentration of [³H]TCDD and increasing concentrations of the unlabeled test compound. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).

-

Separation of Bound and Free Ligand: After incubation (e.g., 2 hours at 4°C), separate the AHR-ligand complex from the free ligand using a method like HAP adsorption followed by washing.

-

Quantification: Elute the bound radiolabel from the HAP and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of CYP1A1, a key AHR target gene, as a functional readout of AHR activation.

Principle: Cells are treated with a test compound, and the induction of CYP1A1 is measured by its ability to convert a substrate, 7-ethoxyresorufin, into a fluorescent product, resorufin. This is known as the ethoxyresorufin-O-deethylase (EROD) activity.

Materials:

-

Hepatoma cell line (e.g., H4IIE or HepG2).

-

Cell culture medium and supplements.

-

Test compounds.

-

7-Ethoxyresorufin.

-

Resorufin standard.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating and Treatment: Seed the cells in a 96-well plate and treat them with serial dilutions of the test compounds for a specified period (e.g., 24-72 hours).

-

EROD Reaction:

-

Remove the treatment medium and add a reaction mixture containing 7-ethoxyresorufin to each well.

-

Incubate for a short period (e.g., 15-60 minutes) at 37°C.

-

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of the resorufin product using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis:

-

Generate a resorufin standard curve to quantify the amount of product formed.

-

Normalize the EROD activity to the protein content in each well.

-

Plot the normalized EROD activity against the log of the compound concentration to determine the EC50 value for CYP1A1 induction.

-

Conclusion

The study of endogenous AHR ligands and their antagonism is a rapidly evolving field with significant implications for understanding both physiological processes and the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the multifaceted roles of the AHR and to identify and characterize new modulators of this important signaling pathway. The continued investigation into the complex interplay between endogenous ligands, the AHR, and downstream cellular responses will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases.

References

- 1. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Downstream Targets of Aryl Hydrocarbon Receptor (AHR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cell differentiation. Its dysregulation is implicated in various pathologies, including cancer and inflammatory diseases. AHR antagonists, which inhibit AHR signaling, have emerged as promising therapeutic agents. This technical guide provides an in-depth overview of the downstream targets of AHR antagonists, summarizing key quantitative data, detailing experimental methodologies for their identification and characterization, and visualizing the core signaling pathways and experimental workflows.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[2] Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AHR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR Nuclear Translocator (ARNT).[1][2] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription.[2]

AHR antagonists are compounds that block this signaling cascade. They can act through various mechanisms, including competing with agonists for the ligand-binding pocket, preventing AHR nuclear translocation, or inhibiting the binding of the AHR/ARNT complex to DNA. By doing so, they can reverse or prevent the downstream effects of AHR activation, offering therapeutic potential in oncology, immunology, and metabolic diseases. This guide focuses on the key molecular targets that are modulated by AHR antagonists.

AHR Signaling Pathway and Points of Antagonist Intervention

The canonical AHR signaling pathway is a primary target for antagonist intervention. AHR antagonists can interfere at multiple points to prevent the transcription of downstream target genes.

Caption: Canonical AHR signaling pathway and antagonist intervention points.

Downstream Targets of AHR Antagonists

The downstream effects of AHR antagonists are diverse, impacting gene expression across various cellular processes. These can be broadly categorized into the regulation of xenobiotic metabolizing enzymes, modulation of the immune system, and crosstalk with other signaling pathways.

Xenobiotic Metabolizing Enzymes and Feedback Regulators

The most well-characterized downstream targets of the AHR are genes encoding cytochrome P450 enzymes, which are involved in the metabolism of foreign compounds. AHR antagonists effectively suppress the induction of these genes.

| Target Gene | Antagonist(s) | Cell Line(s) | Effect | Reference |

| CYP1A1 | GNF351 | HepG2 40/6 | Inhibition of TCDD-induced expression | |

| CH223191 | HepG2, HaCaT, T84 | Inhibition of TCDD-induced EROD activity | ||

| 6,2',4'-Trimethoxyflavone (TMF) | Huh7 | Inhibition of agonist-induced expression | ||

| BAY 2416964 | U87, Hepa-1c1c7 | Inhibition of KA-induced upregulation | ||

| CYP1A2 | GNF351 | HepG2 40/6 | Decrease in TCDD-induced transcription | |

| 6,2',4'-Trimethoxyflavone (TMF) | Huh7 | Inhibition of agonist-induced expression | ||

| CYP1B1 | 6,2',4'-Trimethoxyflavone (TMF) | Huh7 | Inhibition of agonist-induced expression | |

| AHRR (AHR Repressor) | GNF351 | HepG2 40/6 | Decrease in TCDD-induced transcription |

Immune and Inflammatory Mediators

AHR signaling plays a critical role in modulating immune responses. AHR antagonists can reverse the immunosuppressive effects of AHR activation and reduce pro-inflammatory cytokine production in certain contexts.

| Target | Antagonist(s) | Cell/System | Effect | Reference |

| IL-6 | Unnamed AHR antagonist | Head and neck squamous cell carcinoma cell lines | Reduced basal and inducible IL-6 transcription | |

| AHR Antagonists (general) | Macrophages | AHR negatively regulates LPS-induced IL-6 production | ||

| IL-17 & IL-22 | CH-223191 | Mice | Represses TH17 development, diminishing IL-17 and IL-22 levels | |

| PD-L1 (CD274) | CH223191, α-naphthoflavone | Non-small cell lung cancer cells | Reduced BaP-induced PD-L1 expression | |

| TGF-β | CH-223191 | Human glioblastoma cells | Downregulation of TGF-β1 and TGF-β2 protein levels | |

| IFN-γ | BAY 2416964 | Naïve CD4+ T cells | Increased production in the presence of TGF-β |

Crosstalk with Other Signaling Pathways

AHR signaling is intricately linked with other major cellular signaling pathways. AHR antagonists can modulate these interactions, impacting cellular processes like proliferation and hormone signaling.

| Interacting Pathway | Effect of AHR Antagonism | Context | Reference |

| Estrogen Receptor (ER) Signaling | Prevents AHR-mediated degradation of ERα | Breast cancer cells | |

| NF-κB Signaling | Modulates NF-κB activity (context-dependent) | Human bronchial epithelial cells | |

| TGF-β/Smad Pathway | Downregulates the pathway | Human glioblastoma cells |

Experimental Protocols for Target Identification and Validation

A variety of experimental techniques are employed to identify and validate the downstream targets of AHR antagonists.

Reporter Gene Assays

Reporter gene assays are a primary tool for screening and characterizing AHR antagonists. These assays typically use a cell line stably transfected with a plasmid containing an XRE-driven luciferase reporter gene.

Methodology:

-

Cell Culture: Plate reporter cells (e.g., HepG2 40/6, H1L6.1c2) in 96-well plates and allow them to adhere.

-

Treatment:

-

For antagonist-mode assays, pre-treat cells with the test compound (potential antagonist) for a short period (e.g., 5-30 minutes).

-

Add a known AHR agonist (e.g., TCDD, MeBio) at a sub-maximal concentration (e.g., EC80) to all wells except the negative control.

-

-

Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of the agonist-induced response to determine the antagonist's potency (e.g., IC50).

Caption: Workflow for an AHR antagonist reporter gene assay.

Gene Expression Analysis (qPCR and RNA-seq)

Quantitative PCR (qPCR) is used to validate the effect of AHR antagonists on specific target genes identified through other means. RNA sequencing (RNA-seq) provides a global, unbiased view of the transcriptomic changes induced by AHR antagonists.

qPCR Methodology:

-

Cell Treatment: Treat cells with the AHR antagonist, an agonist, or a combination of both for a specified time.

-

RNA Isolation: Extract total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform real-time PCR using primers specific for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

RNA-seq Methodology:

-

Sample Preparation: Treat cells as for qPCR and isolate high-quality total RNA.

-

Library Preparation: Construct sequencing libraries from the RNA (e.g., using poly-A selection for mRNA).

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes significantly up- or downregulated by the AHR antagonist.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of the AHR/ARNT complex and to determine how AHR antagonists affect this binding.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with an AHR agonist in the presence or absence of an antagonist. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate small DNA fragments.

-

Immunoprecipitation: Incubate the chromatin with an antibody specific to AHR or ARNT to pull down the protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

-

Data Analysis: Align the sequencing reads to the genome to identify peaks, which represent the binding sites of the transcription factor. Compare the peak profiles between agonist- and antagonist-treated samples to identify changes in AHR binding.

Caption: General workflow for a ChIP-seq experiment.

Conclusion

AHR antagonists modulate a wide array of downstream targets, leading to significant effects on xenobiotic metabolism, immune regulation, and cellular signaling. The primary downstream gene targets, including CYP1A1, CYP1B1, and AHRR, are consistently downregulated by these compounds. Furthermore, AHR antagonists have demonstrated the ability to influence the expression of critical immune mediators such as IL-6, IL-17, IL-22, and the immune checkpoint ligand PD-L1. Their interaction with key signaling pathways like ER, NF-κB, and TGF-β highlights their potential to impact complex disease processes. The continued use of advanced experimental techniques such as RNA-seq and ChIP-seq will undoubtedly uncover additional downstream targets and further elucidate the mechanisms of AHR antagonist action, paving the way for the development of novel therapeutics for a range of human diseases.

References

A Deep Dive into AHR Antagonist 5: Patent Landscape and Scientific Underpinnings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding AHR antagonist 5, a potent and orally active aryl hydrocarbon receptor (AHR) antagonist. This document delves into the core scientific data, experimental methodologies, and signaling pathways associated with this promising therapeutic candidate, identified as IK-175 in scientific literature and originating from patent WO2018195397.

Executive Summary

Aryl hydrocarbon receptor (AHR) antagonists represent a compelling new class of therapeutics, particularly in the field of immuno-oncology. By blocking the AHR signaling pathway, these molecules can counteract immunosuppressive mechanisms within the tumor microenvironment and enhance anti-tumor immunity. AHR antagonist 5, also known as IK-175, has emerged as a significant compound in this class, demonstrating potent AHR inhibition and promising preclinical anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors. This guide will dissect the key intellectual property, quantitative biological data, and the experimental foundation upon which the development of AHR antagonist 5 is built.

Patent and Intellectual Property Landscape

The primary intellectual property surrounding AHR antagonist 5 is the patent application WO2018195397 , titled "Indole ahr inhibitors and uses thereof." This patent discloses a series of compounds, including the one identified as "AHR antagonist 5" in various commercial contexts, which corresponds to Example 39 within the patent documentation.

-

Inventors: The patent lists several inventors, indicating a collaborative effort in the discovery of these compounds.

-

Assignee: The original assignee is Kyn Therapeutics Inc., with subsequent involvement from Ikena Oncology.

-

Key Claims: The patent claims cover the chemical scaffold of AHR antagonist 5, its synthesis, pharmaceutical compositions containing it, and its use in treating diseases where AHR inhibition is beneficial, with a strong focus on cancer.

The development of IK-175, a compound sharing a similar scaffold to those described in this patent family, is being pursued by Ikena Oncology, with an ongoing Phase 1 clinical trial (NCT04200963) investigating its safety and efficacy in patients with advanced solid tumors, including urothelial carcinoma.[1][2]

Quantitative Biological Data

AHR antagonist 5 (IK-175) has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy. The following tables summarize the key quantitative data available from public sources.

| Parameter | Value | Assay System | Reference |

| IC50 | < 0.5 µM | AHR antagonism | [3] |

| IC50 | 91 nM | Human HepG2 DRE-luciferase reporter assay (stimulated with VAF347) | [4][5] |

| IC50 Range | ~35-150 nM | AHR activity in human and rodent cell lines |

Table 1: In Vitro Potency of AHR Antagonist 5 (IK-175)

| Animal Model | Dosing Regimen | Outcome | Reference |

| Balb/c Mice (CT26 Colorectal Cancer Model) | 10 mg/kg, p.o., daily for 3 weeks (in combination with anti-PD-1) | Significantly inhibited tumor growth compared to anti-PD-1 alone | |

| Syngeneic Mouse Models (Colorectal Cancer and Melanoma) | Not specified | Demonstrated anti-tumor activity as a monotherapy and in combination with an anti-PD-1 antibody |

Table 2: In Vivo Efficacy of AHR Antagonist 5 (IK-175)

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize AHR antagonist 5. These protocols are based on descriptions found in the scientific literature.

Dioxin Response Element (DRE) Luciferase Reporter Assay

This cell-based assay is a standard method to quantify the activation or inhibition of the AHR signaling pathway.

-

Cell Line: Human hepatoma cells (HepG2) are commonly used as they endogenously express AHR. These cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of a DRE promoter.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are then treated with a known AHR agonist (e.g., VAF347) in the presence or absence of varying concentrations of the test compound (AHR antagonist 5).

-

Following an incubation period (typically 18-24 hours), the cells are lysed.

-

A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the level of AHR activation. The IC50 value for the antagonist is calculated by plotting the percentage of inhibition of the agonist-induced signal against the antagonist concentration.

In Vivo Murine Syngeneic Tumor Models (e.g., CT26)

Syngeneic models, where tumor cells and the host animal are from the same inbred strain, are crucial for evaluating immuno-oncology agents as they possess a competent immune system.

-

Cell Line: The CT26 cell line is a murine colon carcinoma line derived from BALB/c mice.

-

Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used.

-

Tumor Implantation: A suspension of CT26 cells is injected subcutaneously into the flank of the mice.

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

AHR antagonist 5 is typically formulated for oral administration (p.o.) and given daily.

-

For combination studies, a checkpoint inhibitor like an anti-PD-1 antibody is administered intraperitoneally (i.p.) at a specified schedule.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, flow cytometry) to assess the tumor microenvironment.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the mechanism and evaluation of AHR antagonist 5. The following diagrams were generated using the DOT language.

Caption: AHR Signaling Pathway and Point of Intervention for AHR Antagonist 5.

Caption: Experimental Workflow for the DRE-Luciferase Reporter Assay.

Caption: Experimental Workflow for the In Vivo Syngeneic Tumor Model.

Conclusion

AHR antagonist 5 (IK-175) represents a well-characterized and promising therapeutic candidate with a solid intellectual property foundation. The available data demonstrates its potent and selective inhibition of the AHR pathway, leading to significant anti-tumor effects in preclinical models of cancer. The ongoing clinical development will be crucial in determining its therapeutic potential in patients. This technical guide provides a foundational resource for researchers and drug development professionals interested in the evolving field of AHR antagonism.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of AHR Antagonist 5 (IK-175) in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the activation of AHR by ligands such as kynurenine can lead to immunosuppression, thereby promoting tumor growth. AHR antagonist 5, also known as IK-175, is a potent and selective inhibitor of the AHR signaling pathway. By blocking this pathway, IK-175 can reverse immune suppression and enhance anti-tumor immunity. These application notes provide detailed protocols and quantitative data for the in vivo administration of AHR antagonist 5 (IK-175) in mouse models, particularly in the context of cancer immunotherapy research.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of AHR antagonist 5 (IK-175) in mice.

Table 1: Pharmacokinetic Parameters of IK-175 in Balb/c Mice

| Parameter | Value | Conditions |

| Dose | 3 mg/kg | Single intravenous (IV) and oral (PO) administration |

| Oral Bioavailability | ~50% | |

| Elimination Half-life (t½) | ~7 hours | |

| Peak Plasma Concentration (Cmax) | 204 ng/mL | Following oral administration |

| Area Under the Curve (AUC) | 2,081 ng·h/mL | Following intravenous administration |

| Area Under the Curve (AUC) | 1,091 ng·h/mL | Following oral administration |

Data sourced from a study assessing the pharmacokinetics of IK-175 in Balb/c mice[1].

Table 2: In Vivo Dose-Dependent Activity of IK-175 in Mice

| Dose (mg/kg) | Tissue | Target Gene | Outcome | Duration of Treatment |

| 5, 10, 25 | Liver, Spleen | Cyp1a1 | Dose-dependent inhibition of agonist-induced gene expression | 4 or 10 hours |

This table summarizes the pharmacodynamic effects of IK-175, demonstrating on-target activity in vivo[1][2].

Table 3: Preclinical Efficacy Studies of IK-175 in Syngeneic Mouse Models

| Mouse Model | Treatment Group | Dose and Schedule | Outcome |

| CT26 Colorectal Cancer | IK-175 Monotherapy | 10 mg/kg, PO, daily for 3 weeks | Significant tumor growth inhibition |

| CT26 Colorectal Cancer | IK-175 + anti-PD-1 | 10 mg/kg, PO, daily for 3 weeks | Markedly suppressed tumor development compared to anti-PD-1 alone[3] |

| CT26 Colorectal Cancer | IK-175 | 25 mg/kg, PO, daily for 7 days | Increased pro-inflammatory phenotype in the tumor microenvironment |

| B16-IDO1 Melanoma | IK-175 + anti-PD-1 | 25 mg/kg, PO, daily; anti-PD-1 at 10 mg/kg, IP, every 3 days for five doses | Significant tumor growth inhibition |

These studies highlight the anti-tumor efficacy of IK-175 as a single agent and in combination with checkpoint inhibitors[1].

Experimental Protocols

Protocol 1: Preparation of IK-175 Formulation for Oral Administration in Mice

Materials:

-

IK-175 (AHR antagonist 5) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Prepare Stock Solution:

-

Dissolve the required amount of IK-175 powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

-

-

Prepare Vehicle:

-

In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in a 40:5:45 ratio by volume. For example, for 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

-

-

Prepare Dosing Solution:

-

To prepare the final dosing solution, add the IK-175 stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 40 µL of the 25 mg/mL IK-175 stock solution to 960 µL of the vehicle. This will result in a final DMSO concentration of 4%.

-

Vortex the final dosing solution thoroughly to ensure homogeneity.

-

-

Administration:

-

Administer the prepared formulation to mice via oral gavage at the desired dosage (e.g., 10 mg/kg). The volume to be administered will depend on the weight of the mouse and the final concentration of the dosing solution.

-

Protocol 2: In Vivo Efficacy Study of IK-175 in a Syngeneic Tumor Model

Materials and Reagents:

-

Female Balb/c mice (6-8 weeks old)

-

CT26 colorectal cancer cells

-

IK-175 (formulated as described in Protocol 1)

-

Anti-PD-1 antibody or isotype control

-

Phosphate-buffered saline (PBS)

-

Calipers

-

Animal handling and surgical equipment

Experimental Workflow:

Caption: Experimental workflow for an in vivo efficacy study of IK-175.

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 50-100 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control (PO, daily) + Isotype control (IP, every 3 days)

-

Group 2: IK-175 (10 mg/kg, PO, daily) + Isotype control (IP, every 3 days)

-

Group 3: Vehicle control (PO, daily) + Anti-PD-1 antibody (10 mg/kg, IP, every 3 days)

-

Group 4: IK-175 (10 mg/kg, PO, daily) + Anti-PD-1 antibody (10 mg/kg, IP, every 3 days)

-

-

-

Treatment Administration:

-

Administer treatments according to the assigned groups for the duration of the study (e.g., 21 days).

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific time point, or signs of morbidity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).

-

Analyze the tumor growth data by comparing the average tumor volumes between the treatment groups over time. Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of the observed differences.

-

AHR Signaling Pathway and Mechanism of Action of IK-175

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding to a ligand, AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription. In the context of the tumor microenvironment, AHR activation can promote the expression of immunosuppressive factors.

IK-175 acts as a competitive antagonist of the AHR. It binds to the AHR, preventing the binding of endogenous ligands and subsequent nuclear translocation and transcriptional activity. This inhibition of AHR signaling leads to a reduction in immunosuppressive cytokines (e.g., IL-22) and an increase in pro-inflammatory cytokines (e.g., IL-2), thereby enhancing the anti-tumor immune response.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]

Application Notes and Protocols: AHR Antagonist 5

These application notes provide detailed information on the solubility and preparation of AHR antagonist 5 for research purposes. The intended audience includes researchers, scientists, and professionals in drug development.

Core Data Summary

AHR antagonist 5, a potent and orally active aryl hydrocarbon receptor (AHR) antagonist, demonstrates significant potential in research, particularly in immunology and oncology.[1][2][3] The compound is identified by CAS number 2247953-39-3.[4][5] It is available in various forms, including the free base, trihydrochloride, and hemimaleate salts.

Physicochemical and Biological Properties

| Property | Value | Source(s) |

| CAS Number | 2247953-39-3 | |

| Molecular Formula | C₂₅H₂₇Cl₃FN₇ | |

| Molecular Weight | 550.89 g/mol | |

| IC₅₀ | < 0.5 µM | |

| Appearance | Yellow to orange solid powder |

Solubility Data

| Solvent/System | Concentration | Notes | Source(s) |

| In vivo formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.5 mg/mL (4.54 mM) | Clear solution | |

| DMSO | 10 mM | - |

Signaling Pathway

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) on DNA, leading to the transcription of target genes. AHR antagonist 5 blocks this pathway.

AHR Signaling Pathway and Inhibition by Antagonist 5.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare fresh solutions for experiments. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.

10 mM DMSO Stock Solution:

| Reagent | Amount for 1 mL | Amount for 5 mL | Amount for 10 mL |

| AHR antagonist 5 (MW: 550.89) | 5.51 mg | 27.55 mg | 55.1 mg |

| DMSO | 1 mL | 5 mL | 10 mL |

Protocol:

-

Weigh the required amount of AHR antagonist 5 powder.

-

Add the corresponding volume of DMSO.

-

Vortex or sonicate until the powder is completely dissolved.

-

Store in aliquots at -20°C or -80°C.

Preparation of In Vivo Formulation (≥ 2.5 mg/mL)

This protocol yields a clear solution suitable for in vivo experiments.

Reagents:

-

AHR antagonist 5

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Protocol (for 1 mL of 2.5 mg/mL solution):

-

Prepare a 25 mg/mL stock solution of AHR antagonist 5 in DMSO.

-

To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Ensure the final solution is clear before use. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.

Workflow for In Vivo Formulation Preparation.

In Vivo Administration

AHR antagonist 5 has been shown to be orally active. In a mouse model of colorectal cancer, AHR antagonist 5 was administered at a dosage of 10 mg/kg via oral gavage daily for three weeks. This treatment significantly inhibited tumor growth, both as a monotherapy and in combination with an anti-PD-1 checkpoint inhibitor.

Synthesis

The synthesis of AHR antagonist 5 is described in patent WO2018195397, specifically in example 39. Researchers requiring detailed synthesis information should refer to this patent. A generalized logical workflow for the synthesis of such a complex molecule is depicted below.

References

Application Notes and Protocols for Cell-Based AHR Antagonism Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification and characterization of Aryl Hydrocarbon Receptor (AHR) antagonists using cell-based assays. These assays are critical tools in drug discovery, toxicology, and basic research for screening compound libraries, determining antagonist potency, and elucidating mechanisms of AHR-mediated signaling pathways.

Introduction to AHR Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a wide array of environmental toxins, dietary compounds, and endogenous metabolites.[1][2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[3] This canonical signaling pathway leads to the transcriptional activation of genes encoding drug-metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[3]

AHR antagonists are molecules that inhibit this signaling pathway. They can act through various mechanisms, including direct competition with agonists for the ligand-binding pocket of the AHR, or by interfering with the subsequent steps of AHR activation and nuclear translocation.[2] The identification of potent and selective AHR antagonists is of significant interest for therapeutic applications in oncology, immunology, and for mitigating the toxic effects of AHR agonists.

Key Cell-Based Assays for AHR Antagonism

Several robust cell-based assays are routinely employed to screen for and characterize AHR antagonists. The most common approaches include:

-

Reporter Gene Assays: These assays utilize engineered cell lines that contain a reporter gene (e.g., luciferase or Green Fluorescent Protein) under the control of an AHR-responsive promoter. A reduction in reporter gene expression in the presence of a known AHR agonist and a test compound indicates antagonistic activity. These assays are highly sensitive, reproducible, and amenable to high-throughput screening (HTS).

-

CYP1A1 Expression Assays: As a primary AHR target gene, the induction of CYP1A1 serves as a reliable biomarker for AHR activation. Inhibition of agonist-induced CYP1A1 expression, measured at the mRNA level (RT-qPCR) or protein level (enzymatic activity), provides a physiologically relevant confirmation of AHR antagonism.

Experimental Protocols

Protocol 1: AHR Antagonist Screening using a Luciferase Reporter Gene Assay

This protocol describes the screening of compounds for AHR antagonistic activity using a commercially available AHR reporter cell line. These cells are stably transfected with a luciferase reporter gene driven by an XRE-containing promoter.

Materials:

-

AHR-responsive luciferase reporter cell line (e.g., HepG2-XRE-Luc)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

AHR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or β-Naphthoflavone (β-NF))

-

Test compounds and known AHR antagonist (e.g., CH223191)

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture AHR reporter cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium to a density of 5 x 10^4 to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and the reference antagonist in cell culture medium.

-

Prepare a solution of the AHR agonist at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined from an agonist dose-response curve.

-

Remove the culture medium from the cells.

-

Add 50 µL of the test compound/reference antagonist dilutions to the respective wells.

-

Immediately add 50 µL of the AHR agonist solution to all wells except the vehicle control wells.

-

For control wells, add 100 µL of medium with 0.1% DMSO (vehicle control), 100 µL of the EC80 agonist concentration (positive control), and 100 µL of the highest concentration of each test compound without the agonist (to check for agonist activity of the test compound).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Remove the culture medium from the wells.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound concentration relative to the agonist-treated positive control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using a non-linear regression curve fit.

Protocol 2: Confirmation of AHR Antagonism by CYP1A1 mRNA Expression using RT-qPCR

This protocol details the measurement of CYP1A1 mRNA levels to confirm the antagonistic activity of hit compounds identified from the primary screen.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Cell culture medium and reagents

-

AHR agonist (e.g., TCDD or β-NF)

-

Test compounds and known AHR antagonist

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

CYP1A1 and Housekeeping Gene Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| CYP1A1 | TTCCTTCACCATCCCCAACA | TGCTGTATCTGTCTCCCCTTTG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |

Procedure:

-

Cell Treatment:

-

Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

-

Treat the cells with the test compounds and/or AHR agonist as described in the luciferase assay protocol, scaling up the volumes for the 6-well format.

-

Incubate for 6-24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (for CYP1A1 or the housekeeping gene), and diluted cDNA.

-

Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Include no-template controls for each primer set.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample.

-

Calculate the ΔCt for each sample: ΔCt = Ct(CYP1A1) - Ct(housekeeping gene).

-

Calculate the ΔΔCt for each treatment group relative to the vehicle control: ΔΔCt = ΔCt(treatment) - ΔCt(vehicle).

-

Calculate the fold change in gene expression using the 2^-ΔΔCt method.

-

Assess the ability of the test compounds to inhibit the agonist-induced upregulation of CYP1A1 mRNA.

Data Presentation

Quantitative data from AHR antagonist assays should be presented in a clear and structured format to allow for easy comparison of compound potencies and assay performance.

Table 1: Potency of Known AHR Antagonists in Cell-Based Assays

| Compound | Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) | Reference |

| CH223191 | Luciferase Reporter | HepG2 | TCDD (1 nM) | 300 - 1000 | |

| GNF351 | Luciferase Reporter | HepG2 | TCDD (5 nM) | 8.5 | |

| SR1 | Luciferase Reporter | Human Hepatocytes | TCDD | 127 | |

| CB7993113 | EGFP Reporter | H1G1.1c3 | β-NF (100 nM) | 330 | |

| MNF | Luciferase Reporter | COS-7 | TCDD | 2.27 |

Table 2: Performance Metrics for AHR Antagonist Assays

| Assay Type | Cell Line | Agonist | Signal-to-Background (S/B) Ratio | Z'-Factor |

| Luciferase Reporter | HepG2-XRE-Luc | TCDD | > 50 | > 0.6 |

| EGFP Reporter | H1G1.1c3 | β-NF | > 10 | > 0.5 |

| CYP1A1 qPCR | HepG2 | TCDD | > 100-fold induction | N/A |

Note: S/B and Z'-factor values are typical ranges and can vary depending on specific assay conditions and optimization.

Troubleshooting and Assay Validation

Common Issues and Solutions:

-

High Background Signal: May be due to contamination, autofluorescence of compounds, or leaky reporter constructs. Use sterile techniques, test compound fluorescence independently, and use a well-characterized cell line.

-

Low Signal-to-Background Ratio: Can result from poor cell health, suboptimal agonist concentration, or inefficient reporter expression. Ensure cells are healthy, optimize agonist concentration, and use a stable reporter cell line.

-

Compound Cytotoxicity: High concentrations of test compounds can cause cell death, leading to a decrease in signal that mimics antagonism. Always perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to rule out this artifact.

-

Inconsistent Results: Can be caused by pipetting errors, uneven cell seeding, or "edge effects" in multi-well plates. Use calibrated pipettes, ensure a homogenous cell suspension, and avoid using the outer wells of the plate for critical samples.

Assay Validation:

To ensure the reliability of an AHR antagonist screening assay, it is essential to perform proper validation. Key validation parameters include:

-

Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.

-

Reproducibility: The assay should be reproducible on different days and with different batches of cells and reagents.

-

Specificity: The antagonistic effect should be reversible by increasing the concentration of the agonist, and inactive in AHR-null cell lines, confirming the AHR-dependent mechanism.

Mandatory Visualizations

Signaling Pathway

Caption: Canonical AHR signaling pathway and points of antagonism.

Experimental Workflow

Caption: Workflow for AHR antagonist identification and characterization.

References

Application Notes and Protocols for Aryl Hydrocarbon Receptor (AHR) Antagonist Activity using a Reporter Gene Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based reporter gene assay to screen for and characterize antagonists of the Aryl Hydrocarbon Receptor (AHR). This assay is a valuable tool in toxicology, pharmacology, and drug discovery for identifying compounds that can inhibit the AHR signaling pathway.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that mediates the toxic effects of various environmental pollutants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2] Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes, thereby activating their transcription.[3][4][5] This signaling pathway is a key mechanism in xenobiotic metabolism and has been implicated in various physiological and pathological processes.

The AHR antagonist reporter gene assay is a cell-based method used to identify compounds that can inhibit this signaling cascade. The assay utilizes a mammalian cell line engineered to express a reporter gene, such as luciferase, under the control of an AHR-responsive promoter containing DREs. In the presence of an AHR agonist, the reporter gene is expressed, leading to a measurable signal (e.g., light emission for luciferase). An AHR antagonist will compete with the agonist or otherwise block the signaling pathway, resulting in a decrease in the reporter gene signal.

AHR Signaling Pathway & Assay Principle

The canonical AHR signaling pathway forms the basis of this reporter gene assay. The workflow below illustrates the key steps from ligand binding to reporter gene expression and how an antagonist can interfere with this process.

Figure 1: AHR Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow

The following diagram outlines the major steps involved in performing the AHR antagonist reporter gene assay.

Figure 2: Experimental Workflow for the AHR Antagonist Reporter Gene Assay.

Materials and Methods

Materials

-

Cell Line: Human hepatoma cells (e.g., HepG2) or other suitable cell lines (e.g., HT29) stably transfected with a DRE-driven luciferase reporter plasmid. Commercially available ready-to-use reporter cell lines are also an option.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

AHR Agonist: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or a non-toxic agonist like MeBIO.

-

Reference Antagonist: A known AHR antagonist such as CH223191 or GNF351 for use as a positive control.

-

Test Compounds: Compounds to be screened for AHR antagonist activity.

-

Assay Plate: 96-well, white, clear-bottom cell culture plates.

-

Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Luminometer: Plate-reading luminometer for quantifying light output.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and reagents used.

Day 1: Cell Seeding

-

Culture the AHR reporter cells in a T-75 flask until they reach 80-90% confluency.

-